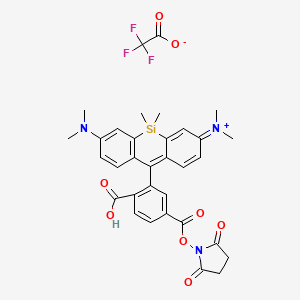
limertinib (diTFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of limertinib (diTFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final productThese reactions often involve the use of reagents such as halogenating agents, reducing agents, and coupling reagents under controlled conditions of temperature and pressure .
Industrial Production Methods
In industrial settings, the production of limertinib (diTFA) is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters to achieve consistent product quality. The final product is purified using techniques such as crystallization and chromatography to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Limertinib (diTFA) undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents such as thionyl chloride. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydrogenated products .
Scientific Research Applications
Limertinib (diTFA) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of epidermal growth factor receptor inhibition and to develop new inhibitors with improved efficacy.
Biology: Employed in cell culture studies to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Used in preclinical and clinical studies to evaluate its efficacy and safety in the treatment of non-small cell lung cancer and other cancers with epidermal growth factor receptor mutations.
Mechanism of Action
Limertinib (diTFA) exerts its effects by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. It binds to the adenosine triphosphate binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells with epidermal growth factor receptor mutations .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: Another third-generation epidermal growth factor receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with T790M mutations.
Mobocertinib: A third-generation epidermal growth factor receptor tyrosine kinase inhibitor designed to target epidermal growth factor receptor exon 20 insertion mutations.
Uniqueness of Limertinib (diTFA)
Limertinib (diTFA) is unique in its ability to selectively inhibit the epidermal growth factor receptor T790M mutation with high potency and minimal off-target effects. It has shown superior efficacy in preclinical and clinical studies compared to other epidermal growth factor receptor tyrosine kinase inhibitors, making it a promising therapeutic agent for the treatment of non-small cell lung cancer .
Properties
Molecular Formula |
C33H34ClF6N7O6 |
|---|---|
Molecular Weight |
774.1 g/mol |
IUPAC Name |
N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H32ClN7O2.2C2HF3O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21;2*3-2(4,5)1(6)7/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35);2*(H,6,7) |
InChI Key |
IVGBFMNVMSRDIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide](/img/structure/B12374340.png)
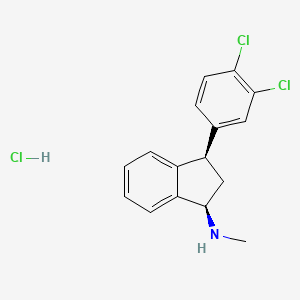
![(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)
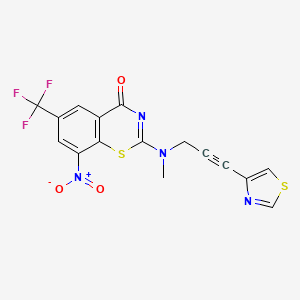
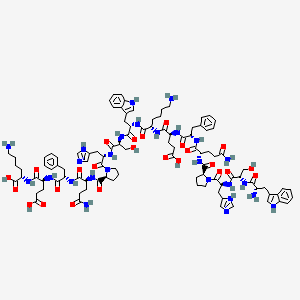

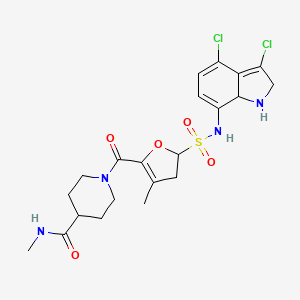

![5-Hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione](/img/structure/B12374393.png)
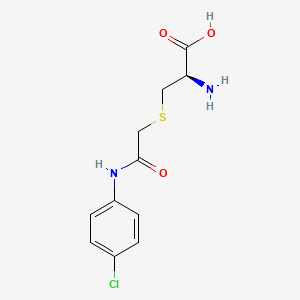
![6-[4-[(3S)-3-methyl-1-[(7R)-3-oxo-4-(trifluoromethyl)-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-7-yl]pyrrolidine-3-carbonyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12374406.png)

